N-Methyltyramine hydrochloride

TAAR1 trace amine receptor GPCR pharmacology

Researchers and QC labs quantifying N-methyltyramine (NMT) in citrus extracts or dietary supplements require a high-purity reference standard, not a generic 'adrenergic amine.' N-Methyltyramine hydrochloride (CAS 13062-76-5) delivers ≥98% purity validated for HPLC and LC-MS/MS (LOQ 1 pg), enabling simultaneous determination of NMT, synephrine, tyramine, and hordenine. • Defined receptor profile: hTAAR1 EC50 6.78 µM, D2 Ki 31.3 µM, α2-AR antagonist IC50 5.53 µM. • Biphasic glucose uptake modulation in adipocytes. • In stock for immediate global shipping.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 13062-76-5
Cat. No. B138609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltyramine hydrochloride
CAS13062-76-5
Synonyms4-[2-(Methylamino)ethyl]phenol Hydrochloride;  4-Hydroxy-N-methylphenethylamine Hydrochloride;  N-Methyltyramine Hydrochloride; 
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCNCCC1=CC=C(C=C1)O.Cl
InChIInChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H
InChIKeyJNZSSRZVHCKFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyltyramine Hydrochloride: Baseline & Procurement


N-Methyltyramine hydrochloride (CAS 13062-76-5) is the hydrochloride salt form of N-methyltyramine (NMT), a naturally occurring protoalkaloid and trace amine found in citrus plants, barley, and beer [1]. NMT is the N-methyl analog of tyramine and shares structural and pharmacological similarities with other dietary biogenic amines such as hordenine, synephrine, and octopamine [1]. It has been identified as a constituent of bitter orange (Citrus aurantium) and is monitored in botanical extracts and dietary supplements due to its adrenergic and trace amine-associated receptor (TAAR) activities [2].

Analytical Reference Standard Compatible with chromatographic and mass spectrometric quantification of trace amines in citrus and dietary supplements.
Trace Amine Receptor Tool Supports TAAR1 and dopamine D2 receptor pharmacological profiling with defined selectivity and functional bias context.
Adipocyte Metabolism Studies Enables investigation of glucose transport and amine oxidase-dependent pathways in adipocyte models.

N-Methyltyramine Hydrochloride: Generic Substitution Risks


N-Methyltyramine (NMT) is frequently grouped with structurally related amines such as tyramine, hordenine (N,N-dimethyltyramine), and synephrine; however, quantitative receptor profiling reveals distinct functional signatures that preclude generic substitution. NMT exhibits weaker TAAR1 agonism (EC50 ~6.78 µM) compared to tyramine (~1–2 µM) [1] and demonstrates α2-adrenoceptor antagonist properties (IC50 5.53 µM) not shared by all class members [2]. Additionally, its dopamine D2 receptor affinity (Ki 31.3 µM) is comparable to hordenine, yet it displays biased signaling toward G protein over β-arrestin pathways—a functional selectivity that may differ from analogs [3]. These quantifiable differences in receptor pharmacology, coupled with variations in metabolic stability and tissue distribution, mean that substituting N-methyltyramine hydrochloride with a generic 'adrenergic amine' or 'trace amine' without empirical justification is scientifically unsound.

TAAR1 Potency Difference
Tyramine is a more potent TAAR1 agonist; substitution may overestimate trace amine-mediated CNS effects in experimental models.
D2 Biased Signaling
Hordenine shares D2 affinity but functional selectivity profiles may differ across assay platforms and cellular contexts.
Adrenergic Profile
NMT uniquely combines α2-adrenoceptor antagonism with weak TAAR1 agonism; other trace amines such as synephrine lack this receptor fingerprint.

N-Methyltyramine Hydrochloride: Key Differentiation Evidence


TAAR1 Agonist Potency vs. Tyramine

N-Methyltyramine (NMT) acts as an agonist at human TAAR1 (hTAAR1) with an EC50 of 6.78 µM, as determined by SEAP reporter assay in HEK-293 cells. In direct head-to-head comparison within the same study, tyramine exhibited an EC50 of approximately 1–2 µM, indicating that NMT is approximately 3- to 6-fold less potent as a TAAR1 agonist than its parent compound tyramine [1]. The potency rank order among related amines was PEA > N-methylphenylethylamine > tyramine ≈ N,N-dimethylphenylethylamine ≥ NMT ≥ N,N-dimethyltyramine (hordenine) [1].

TAAR1 Agonist Potency
Head-to-head
EC50 = 6.78 µM (NMT)
vs ~1–2 µM (tyramine)
3- to 6-fold difference
Context-dependent TAAR1 activation profile; may influence CNS-related study design.
SEAP reporter assay, HEK-293 cells
TAAR1 trace amine receptor GPCR pharmacology

Dopamine D2 Affinity & Selectivity vs. Hordenine

N-Methyltyramine binds to the dopamine D2 receptor with a Ki of 31.3 µM, an affinity essentially identical to that of hordenine (N,N-dimethyltyramine), its direct N-dimethylated analog. Critically, both compounds exhibit functional selectivity (biased agonism), preferentially activating G protein-mediated signaling over the β-arrestin pathway [1]. This biased signaling profile distinguishes NMT from balanced dopamine D2 agonists and may have implications for downstream cellular responses.

D2 Receptor Affinity
Head-to-head
NMT Ki = 31.3 µM
Hordenine Ki = 31.3 µM
Equivalent affinity; both bias G protein over β-arrestin
Biased signaling context differs from balanced agonists; functional review required.
BRET biosensor assay
dopamine D2 receptor biased agonism functional selectivity

α2-Adrenoceptor Antagonism vs. RX821002

N-Methyltyramine (NMT) exhibits α2-adrenoceptor antagonist properties, inhibiting [3H]p-aminoclonidine binding with an IC50 of 5.53 × 10^-6 M (5.53 µM). In direct comparison, the reference α2-antagonist RX821002 displayed an IC50 of 1.07 × 10^-8 M (10.7 nM), indicating that NMT is approximately 500-fold less potent at this receptor in vitro [1]. In vivo, NMT (20–100 mg/kg, i.p.) dose-dependently inhibited scopolamine-induced hypermotility, an effect similar to RX821002, though at substantially higher doses [1].

α2-Adrenoceptor Antagonism
Head-to-head
NMT IC50 = 5.53 µM
RX821002 IC50 = 10.7 nM
~500-fold difference
Low-potency antagonist profile; not interchangeable with standard α2-blockers.
Radioligand binding, mouse brain membranes
adrenergic receptor α2-adrenoceptor antagonist in vitro pharmacology

Adipocyte Glucose Uptake vs. Insulin

N-Methyltyramine (NMT) stimulated 2-deoxyglucose uptake in freshly isolated human adipocytes at concentrations of 0.01–1 mM, achieving approximately one-third of the maximal stimulation produced by insulin [1]. In cross-study comparison, tyramine also activates glucose transport in human adipocytes at similar high doses, with both compounds exhibiting sensitivity to monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) inhibitors [1]. Notably, when combined with insulin, NMT reduced the insulin-stimulated glucose transport by approximately 50% [1].

Adipocyte Glucose Uptake
Context-dependent
NMT reaches ~33% of maximal insulin effect
Co-incubation reduces insulin action by ~50%
Partial agonist/antagonist profile; model-specific adipocyte response.
Human subcutaneous adipocytes, MAO/SSAO-dependent
glucose transport adipocyte metabolism insulin sensitivity

HPLC Quantification with Synephrine in Citrus

A validated reversed-phase HPLC method was developed for the simultaneous determination of N-methyltyramine and synephrine in Pericarpium Citri Reticulatae viride (Citrus peel). Using an ODS column with methanol-water-sodium dodecyl sulfate (55:45:0.1) mobile phase and UV detection at 285 nm, N-methyltyramine and synephrine were well separated. The method demonstrated excellent linearity for synephrine (r = 0.9999, range 0.35–11.24 µg) with an average recovery of 97.1% and repeatability RSD of 1.9% [1]. While the study provides quantitative validation for synephrine, N-methyltyramine was simultaneously determined with comparable chromatographic performance, supporting its use as a reference standard for botanical quality control.

HPLC Quantification
Analytical context
Simultaneous determination with synephrine
ODS column, UV 285 nm
Synephrine validation: r=0.9999, recovery 97.1%
Supports botanical QC workflows for citrus materials.
Method validated for Pericarpium Citri Reticulatae viride
analytical method HPLC quality control

LC-MS/MS Trace Analysis in Bitter Orange SRMs

A validated positive-ion mode LC-MS/MS method was developed for the quantitative determination of adrenergic alkaloids in NIST bitter orange Standard Reference Materials (SRMs 3258, 3259, 3260). The method achieved a limit of quantitation (LOQ) of approximately 1 pg on-column for N-methyltyramine, synephrine, tyramine, and hordenine, with octopamine LOQ at 18 pg on-column [1]. The linear dynamic range exceeded three orders of magnitude for all alkaloids, with mean measurement imprecision ≤10% RSD [1]. N-Methyltyramine was quantified as a minor alkaloid in bitter orange fruit, extract, and solid oral dosage forms, enabling precise trace-level monitoring.

LC-MS/MS trace amine analysis NIST SRM

N-Methyltyramine Hydrochloride: Research & Industrial Applications


Analytical Reference Standard for Citrus QC

N-Methyltyramine hydrochloride serves as a certified reference standard for the quantification of N-methyltyramine in citrus peel extracts, bitter orange (Citrus aurantium) dietary supplements, and fermented beverages. Validated HPLC [1] and LC-MS/MS [2] methods enable simultaneous determination of NMT alongside synephrine, tyramine, octopamine, and hordenine, with LOQs as low as 1 pg on-column by LC-MS/MS. Quality control laboratories, regulatory testing facilities, and botanical extract manufacturers require high-purity NMT hydrochloride to ensure accurate potency labeling and compliance with pharmacopeial standards.

Trace Amine Receptor Pharmacology

Researchers investigating trace amine-associated receptor 1 (TAAR1) or dopamine D2 receptor signaling utilize N-methyltyramine hydrochloride as a tool compound with defined potency (hTAAR1 EC50 6.78 µM; D2 Ki 31.3 µM) and functional selectivity (biased D2 agonism toward G protein over β-arrestin) [3][4]. Its intermediate potency relative to tyramine and hordenine makes it suitable for structure-activity relationship (SAR) studies and for probing the physiological relevance of endogenous trace amine levels in tissues where NMT naturally occurs.

Adipocyte Metabolism & Insulin Signaling

N-Methyltyramine hydrochloride is employed in studies of glucose transport and lipolysis in human adipocytes, where it exhibits a distinct partial agonist/antagonist profile: it stimulates 2-deoxyglucose uptake to approximately 33% of maximal insulin effect at 0.01–1 mM, yet reduces insulin-stimulated glucose transport by 50% when co-administered [5]. This unique biphasic action makes NMT a valuable tool for dissecting amine oxidase-dependent and -independent mechanisms in adipose tissue, particularly in the context of dietary amine effects on metabolic health.

α2-Adrenoceptor Antagonism & In Vivo Studies

N-Methyltyramine hydrochloride is used as a low-potency α2-adrenoceptor antagonist (IC50 5.53 µM) in radioligand binding assays and in vivo models of hypermotility. At doses of 20–100 mg/kg (i.p.), NMT inhibits scopolamine-induced hypermotility in mice, an effect consistent with α2-antagonism [6]. While its potency is approximately 500-fold lower than RX821002, NMT provides a naturally occurring, dietary-relevant tool for investigating α2-adrenoceptor modulation in gastrointestinal and central nervous system contexts.

Application
Selection Property
Validation Focus
Botanical QC Testing
Co-elution and separation profile
Method accuracy and linearity
TAAR1/D2 Receptor Profiling
Defined potency and functional selectivity
Biased signaling characterization
Adipocyte Glucose Transport
Partial agonist/antagonist profile
Insulin response interaction in adipocyte models
α2-Adrenoceptor Modulation
Low-potency antagonist profile
In vivo hypermotility endpoint context

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38 linked technical documents
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